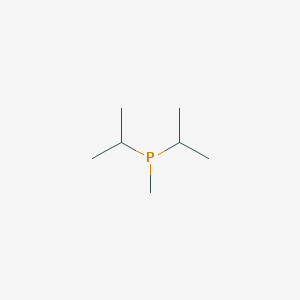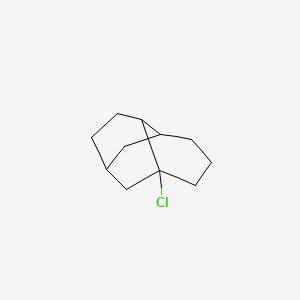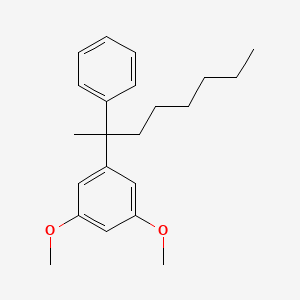
1,3-Dimethoxy-5-(2-phenyloctan-2-YL)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethoxy-5-(2-phenyloctan-2-yl)benzene is a chemical compound with a complex structure that includes a benzene ring substituted with two methoxy groups and a phenyl-octyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-5-(2-phenyloctan-2-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethoxybenzene and 2-phenyloctan-2-ol.
Reaction Conditions: The reaction conditions often involve the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethoxy-5-(2-phenyloctan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.
Substitution: The methoxy groups and the phenyl-octyl side chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,3-Dimethoxy-5-(2-phenyloctan-2-yl)benzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethoxy-5-(2-phenyloctan-2-yl)benzene involves its interaction with molecular targets and pathways in biological systems. The methoxy groups and the phenyl-octyl side chain play a crucial role in its binding to specific receptors or enzymes, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with cellular membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethoxybenzene: A simpler compound with only two methoxy groups on the benzene ring.
1,3-Dimethoxy-5-(2-phenylethyl)benzene: A similar compound with a shorter phenylethyl side chain.
1,3-Dimethoxy-5-(2-propenyl)benzene: Another related compound with a propenyl side chain.
Uniqueness
1,3-Dimethoxy-5-(2-phenyloctan-2-yl)benzene is unique due to its longer phenyl-octyl side chain, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
60526-84-3 |
|---|---|
Fórmula molecular |
C22H30O2 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
1,3-dimethoxy-5-(2-phenyloctan-2-yl)benzene |
InChI |
InChI=1S/C22H30O2/c1-5-6-7-11-14-22(2,18-12-9-8-10-13-18)19-15-20(23-3)17-21(16-19)24-4/h8-10,12-13,15-17H,5-7,11,14H2,1-4H3 |
Clave InChI |
IFQXJULLQKRVLZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(C1=CC=CC=C1)C2=CC(=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



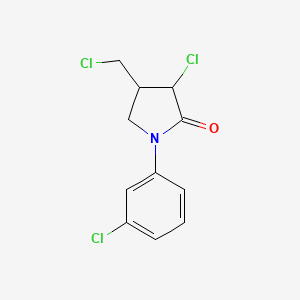
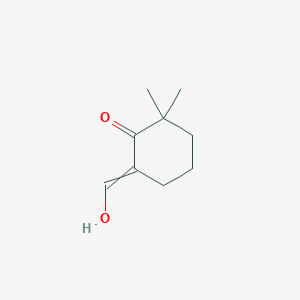
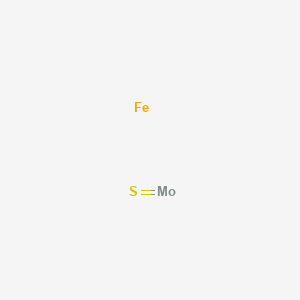


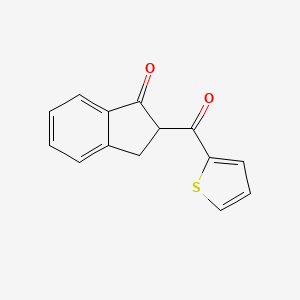
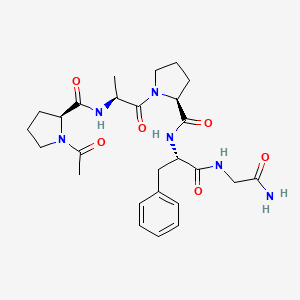
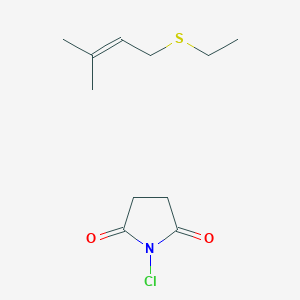
![4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14599842.png)

![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)
